Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate is a heterocyclic compound that features a fused isoxazole and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 6-methyl-4-oxo-4,5-dihydroisoxazole-3-carboxylate with a suitable amine or ammonia source to form the fused pyrimidine ring. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, followed by their cyclization and purification. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazole-3-carboxylate: A precursor in the synthesis of the target compound.
4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: Another heterocyclic compound with a similar structure but different biological activities.
Uniqueness
Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate is unique due to its fused ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H9N3O4 |
---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
ethyl 6-methyl-4-oxo-5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C9H9N3O4/c1-3-15-9(14)6-5-7(13)10-4(2)11-8(5)16-12-6/h3H2,1-2H3,(H,10,11,13) |
InChI Key |
SZBIXIYJPUEOHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C(=O)NC(=N2)C |
Origin of Product |
United States |
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